FASN inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Farnesyltransferase inhibitor 1 (FASN inhibitor 1) is a type of drug used to target the farnesyltransferase enzyme, which is responsible for farnesylation of proteins. Farnesylation is a post-translational modification (PTM) that is important for the proper functioning of many proteins. FASN inhibitor 1 is a promising drug for the treatment of various diseases and disorders, including cancer, Alzheimer’s disease, and Huntington’s disease.
Scientific Research Applications
FASN Inhibitor as a Therapeutic Target in Breast Cancer
FASN (fatty acid synthase) has gained attention as a therapeutic target in breast cancer due to its role in the metabolic reprogramming associated with cancer. Despite challenges in clinical translation, recent advancements demonstrate early signs of clinical activity with orally available, selective, potent, and reversible FASN inhibitors. These developments have revitalized interest in FASN as a target for oncology drug development (Menéndez & Lupu, 2017).
Inhibition of De Novo Palmitate Synthesis and Its Impact on Cancer Cells
FASN inhibitors like TVB-3166 disrupt lipid raft architecture and inhibit key biological pathways such as lipid biosynthesis and PI3K–AKT–mTOR signal transduction. This leads to selective apoptosis of tumor cells, suggesting a promising therapeutic strategy for various cancers, including those with mutations in K-Ras, ErbB2, c-Met, and PTEN (Ventura et al., 2015).
Structural and Bioactive Analysis of FASN Inhibitors
Research has categorized over 200 reported FASN inhibitors based on their structural characteristics, such as thiolactone, butyrolactone, butyrolactam, polyphenols, alkaloids, terpenoids, and others. Synthetic quinolinone derivatives show strong inhibitory activity, while natural polyphenols in food and herbs offer safety and efficiency in medicinal exploration (Jiang et al., 2019).
Diacylglycerol Metabolism and FASN Inhibitor Sensitivity
Diacylglycerol metabolism predicts FASN inhibitor sensitivity in cancer cells. The levels of protein kinase C (PKC) stimulator diacylglycerols are lowered upon FASN inhibitor treatment in sensitive cells, indicating a novel mechanism underlying the anticancer effects of FASN inhibitors (Benjamin et al., 2015).
FASN in Mitochondrial Priming of Cancer Cells
FASN inhibitors heighten mitochondrial apoptotic priming in cancer cells, linking FASN activity to the intrinsic apoptotic threshold. This suggests that FASN inhibitors, when combined with BCL-2-specific BH3 mimetics, could produce potent antitumor responses in breast cancer (Schroeder et al., 2021).
Novel Small-Molecule FASN Inhibitors and Antitumor Activity
Development of novel small-molecule FASN inhibitors like PFI09 and MFI03 has shown promising antitumor activity. These inhibitors reduce the proliferation of cancer cells and trigger apoptosis, indicating their potential as antineoplastic drug candidates (Qu et al., 2021).
properties
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasn-IN-3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.